3-TsOPr-6-Me-Tetrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

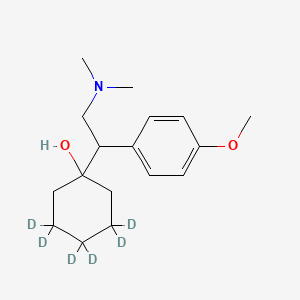

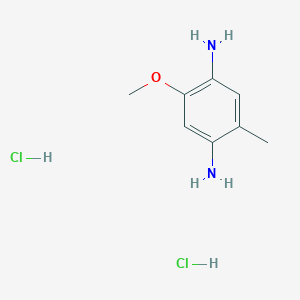

3-TsOPr-6-Me-Tetrazine, also known as 3-(6-Methyl-1,2,4,5-tetrazin-3-yl)propyl p-tolylsulfonate, is a compound with the molecular formula C13H16N4O3S and a molecular weight of 308.36 . It is a precursor for PET tracer and is used for research purposes.

Synthesis Analysis

The synthesis of tetrazine derivatives, including 3-TsOPr-6-Me-Tetrazine, involves various synthetic routes such as microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . The synthetic approaches contain linear, angular, and fused triazine and tetrazine heterocycles through a combinatorial method .Molecular Structure Analysis

Triazines and tetrazines, including 3-TsOPr-6-Me-Tetrazine, are significant moieties having three and four nitrogen atoms, respectively, in biologically important molecules . They are building blocks that have provided a new dimension to the design of biologically important organic molecules .Chemical Reactions Analysis

Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . The bioorthogonal application of these polyazines with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology .Physical And Chemical Properties Analysis

3-TsOPr-6-Me-Tetrazine has a molecular weight of 308.36 . More detailed physical and chemical properties are not available in the retrieved papers.Wissenschaftliche Forschungsanwendungen

Bioorthogonal Chemistry in Drug Delivery and Imaging

3-TsOPr-6-Me-Tetrazine derivatives, like other tetrazine compounds, have been utilized in bioorthogonal chemical reactions. For instance, the bioorthogonal removal of 3-isocyanopropyl groups can enable the controlled release of drugs and fluorophores in vivo, as demonstrated by Tu et al. (2018) who showed the release of a fluorophore and a drug in zebrafish embryos using tetrazine-modified beads (Tu et al., 2018). This suggests potential applications in drug delivery and diagnostic imaging.

Coordination Chemistry and Material Science

Tetrazine derivatives exhibit unique coordination chemistry, as noted by Kaim (2002). Their ability to bridge metal centers and exhibit electron and charge transfer phenomena makes them valuable in the development of supramolecular materials (Kaim, 2002). This aspect is crucial for the creation of advanced materials with specific electronic or optical properties.

Photoluminescence and Electronic Devices

The synthesis and application of tetrazine derivatives, including 3-TsOPr-6-Me-Tetrazine, in electronic devices, luminescent elements, and photoelectric conversion elements have been extensively researched. Lipunova et al. (2021) highlighted the use of tetrazine derivatives in creating fluorogenic probes and photosensitive materials, indicating their potential in advanced photonic and electronic applications (Lipunova et al., 2021).

Bioorthogonal Imaging Probes

The rapid and tunable kinetics of tetrazine bioorthogonal chemistry, along with its high-quality fluorogenic properties, have been leveraged for imaging and diagnostic purposes. Wu and Devaraj (2018) emphasized the development of novel tetrazines and dienophiles, expanding the potential applications of tetrazine ligations, particularly in bioorthogonal imaging probes (Wu & Devaraj, 2018).

Energetic Materials

Some nitrogen-rich tetrazine derivatives are explored as high-performance, safe energetic compounds. Keshavarz et al. (2015) assessed two nitrogen-rich derivatives for use in explosives and solid propellants, indicating their potential in industrial applications due to their high detonation velocity and pressure, as well as low sensitivity (Keshavarz et al., 2015).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of 3-TsOPr-6-Me-Tetrazine can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "4-methyl-5-nitro-1H-tetrazole", "3-hydroxypropylamine", "p-toluenesulfonyl chloride", "triethylamine", "sodium bicarbonate", "magnesium sulfate", "ethyl acetate", "water" ], "Reaction": [ "The first step involves the reaction of 4-methyl-5-nitro-1H-tetrazole with 3-hydroxypropylamine in the presence of triethylamine and ethyl acetate to form 3-(4-methyl-5-nitro-1H-tetrazol-1-yl)propan-1-ol.", "The second step involves the reaction of 3-(4-methyl-5-nitro-1H-tetrazol-1-yl)propan-1-ol with p-toluenesulfonyl chloride in the presence of triethylamine and ethyl acetate to form 3-(4-methyl-5-nitro-1H-tetrazol-1-yl)propan-1-yl p-toluenesulfonate.", "The third step involves the reaction of 3-(4-methyl-5-nitro-1H-tetrazol-1-yl)propan-1-yl p-toluenesulfonate with sodium bicarbonate in the presence of water and ethyl acetate to form 3-(4-methyl-5-nitro-1H-tetrazol-1-yl)propan-1-amine.", "The final step involves the reaction of 3-(4-methyl-5-nitro-1H-tetrazol-1-yl)propan-1-amine with 3-hydroxypropyl p-toluenesulfonate in the presence of triethylamine and ethyl acetate to form 3-TsOPr-6-Me-Tetrazine." ] } | |

CAS-Nummer |

1629962-57-7 |

Molekularformel |

C13H16N4O3S |

Molekulargewicht |

308.36 |

Reinheit |

>95% |

Synonyme |

3-(6-Methyl-1,2,4,5-tetrazin-3-yl)propyl p-tolylsulfonate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2R,3S)-3-Vinyl-2-oxiranyl]pyridine](/img/structure/B1147592.png)

![2-Methyl-3-[4-methyl(3,5-oxazolyl)]prop-2-enal](/img/structure/B1147596.png)